4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring. This compound is notable for its unique structural properties, which include a phenylethyl group and two methyl groups attached to the oxazole ring. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Dihydro-oxazole derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
Scientific Research Applications
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,3-oxazole: Lacks the phenylethyl and dimethyl groups, resulting in different chemical properties.
2-Phenylethyl-4,5-dihydro-1,3-oxazole: Similar structure but without the dimethyl groups.
4,4-Dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but without the phenylethyl group.
Uniqueness
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the phenylethyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
878047-32-6 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4,4-dimethyl-2-(1-phenylethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-10(11-7-5-4-6-8-11)12-14-13(2,3)9-15-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
XHYZDCBNHJUBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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